Cas no 2361658-32-2 (N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide)

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide is a synthetic organic compound featuring both an imidazole and an acrylamide functional group. The imidazole moiety provides potential coordination and hydrogen-bonding capabilities, while the acrylamide group enables reactivity in polymerization or cross-linking applications. This compound may serve as a versatile intermediate in medicinal chemistry, polymer science, or materials research due to its bifunctional structure. Its aromatic imidazole component could facilitate interactions with biological targets, making it of interest in drug discovery. The acrylamide functionality allows for incorporation into polymeric networks, suggesting utility in advanced material synthesis. Careful handling is advised due to the potential reactivity of the acrylamide group.
N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide structure
2361658-32-2 structure
Product name:N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide
CAS No:2361658-32-2
MF:C13H13N3O
Molecular Weight:227.261822462082
CID:5413766
PubChem ID:129889039

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[(4-imidazol-1-ylphenyl)methyl]prop-2-enamide
    • Z1938212334
    • 2361658-32-2
    • N-{[4-(1H-imidazol-1-yl)phenyl]methyl}prop-2-enamide
    • N-[p-(4(5)-imidazolyl)benzyl]acrylamid
    • EN300-26577968
    • N-[[4-(1H-Imidazol-1-yl)phenyl]methyl]-2-propenamide
    • N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide
    • インチ: 1S/C13H13N3O/c1-2-13(17)15-9-11-3-5-12(6-4-11)16-8-7-14-10-16/h2-8,10H,1,9H2,(H,15,17)
    • InChIKey: UXAOCRAAGOIVSZ-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(N2C=NC=C2)C=C1)(=O)C=C

計算された属性

  • 精确分子量: 227.105862047g/mol
  • 同位素质量: 227.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 46.9Ų

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 490.8±45.0 °C(Predicted)
  • 酸度系数(pKa): 14.06±0.46(Predicted)

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26577968-1.0g
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}prop-2-enamide
2361658-32-2 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26577968-1g
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}prop-2-enamide
2361658-32-2 90%
1g
$0.0 2023-09-14

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide 関連文献

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamideに関する追加情報

Recent Advances in the Study of N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide (CAS: 2361658-32-2)

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide (CAS: 2361658-32-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole and acrylamide functional groups, has shown promising potential in various therapeutic applications, including oncology and inflammation. The purpose of this research brief is to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

Recent studies have highlighted the synthetic pathways for N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide, with a particular emphasis on optimizing yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. These efforts have facilitated a better understanding of its chemical properties and stability, which are critical for further development.

In terms of biological activity, N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide has demonstrated potent inhibitory effects on specific kinase pathways implicated in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively targets the PI3K/AKT/mTOR signaling axis, leading to apoptosis in various cancer cell lines. These findings suggest its potential as a candidate for targeted cancer therapy.

Moreover, preclinical evaluations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Initial results indicate favorable bioavailability and minimal off-target effects, which are encouraging for its transition into clinical trials. However, further studies are needed to address potential toxicity and optimize dosing regimens.

In conclusion, N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide (CAS: 2361658-32-2) represents a promising avenue for therapeutic development, particularly in oncology. Its unique chemical structure and biological activity warrant continued investigation, with the ultimate goal of translating these findings into clinical applications. Future research should focus on elucidating its full mechanistic spectrum and evaluating its efficacy in vivo models.

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